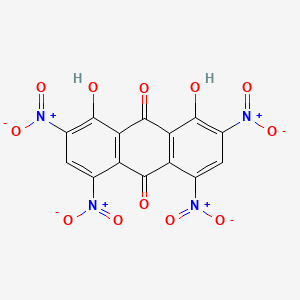
(Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea typically involves the reaction of benzo(1,3)dioxole derivatives with urea under specific conditions. The exact synthetic route and reaction conditions are not widely documented, but it generally involves the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo(1,3)dioxole derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
(Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea involves its interaction with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzo(1,3)dioxol-5-yl-3-(3,4-dichloro-phenyl)-urea: Similar in structure but contains additional chlorine atoms.
1-Benzo(1,3)dioxol-5-yl-3-(3-trifluoromethyl-phenyl)-urea: Contains a trifluoromethyl group instead of the ureido-methyl group.
1-Benzo(1,3)dioxol-5-yl-3-(4-chloro-phenyl)-urea: Contains a single chlorine atom on the phenyl ring.
Uniqueness
(Benzo(1,3)dioxol-5-YL-ureido-methyl)-urea is unique due to its specific combination of the benzo(1,3)dioxole and ureido-methyl groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
5763-23-5 |
|---|---|
Formule moléculaire |
C10H12N4O4 |
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
[1,3-benzodioxol-5-yl-(carbamoylamino)methyl]urea |
InChI |
InChI=1S/C10H12N4O4/c11-9(15)13-8(14-10(12)16)5-1-2-6-7(3-5)18-4-17-6/h1-3,8H,4H2,(H3,11,13,15)(H3,12,14,16) |
Clé InChI |
JVBICDVPCKAKCV-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(NC(=O)N)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-3-(3-oxobutan-2-yloxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one](/img/structure/B11979976.png)




![Allyl (2E)-2-[4-(isopentyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11980012.png)

![2-(biphenyl-4-yloxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11980018.png)

![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11980026.png)

![3-(2-chlorophenyl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11980037.png)


